4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
The compound 4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural features include:
- 4-Chloro substituent: Enhances lipophilicity and influences electronic properties.
- 3-Methyl group: Contributes to steric effects and metabolic stability.
- 1-Phenyl ring: Modulates aromatic interactions and solubility.
Properties
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-19-20(23)16(12-24-21(19)27(26-13)14-7-5-4-6-8-14)22(28)25-17-10-9-15(29-2)11-18(17)30-3/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIDIUMOXRIRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors such as 3-methyl-1-phenyl-1H-pyrazole and 2-chloropyridine under acidic or basic conditions.
Functional Group Introduction:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, pyrazolopyridine derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific compound may exhibit similar activities due to its structural features.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrazolopyridine derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways would depend on the specific biological activity being investigated, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Core Structure and Electronic Effects
Key Observations :
Physical and Spectroscopic Properties
Key Observations :
Key Observations :
Biological Activity
Overview
4-Chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological activities, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H19ClN4O3
- Molecular Weight : 422.87 g/mol
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as chloro and methoxy enhances its reactivity and selectivity towards specific biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It can modulate receptor activity, influencing downstream signaling pathways critical for various physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines:
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Mechanism : By inhibiting COX-2, the compound can reduce the production of inflammatory mediators, potentially alleviating conditions such as arthritis .
Antiviral Activity
Emerging research suggests antiviral properties against various viruses:
- In Vivo Studies : Some derivatives have shown effectiveness against tobacco mosaic virus (TMV) with protection rates exceeding those of commercial agents like ningnanmycin .
Case Studies
-
Study on Anticancer Effects :
A study examining the effects of pyrazolo derivatives on MCF7 cells reported that compounds with similar structures exhibited significant apoptosis induction and cell cycle arrest at low concentrations . -
Anti-inflammatory Research :
Research evaluating the anti-inflammatory potential of pyrazolo compounds indicated a marked reduction in inflammatory markers in animal models treated with this class of compounds .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetamidosulfonyl chloride, DCM, 0–25°C | 65% | |
| Amidation | 2,4-Dimethoxyaniline, EDCI, DMF, 60°C | 72% |
Which spectroscopic and computational methods are critical for structural elucidation?
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while pyrazole protons appear as singlets .
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectra. CAM-B3LYP models assess solvatochromic effects in methanol/cyclohexane .
- X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c) resolve bond angles (β ≈ 92°) and packing interactions .
How can computational modeling predict biological activity and target engagement?
Q. Advanced
- Pharmacophore Modeling : Ligand-based approaches (e.g., ZINC database screening) identify key interactions, such as hydrogen bonding with Dengue NS3 helicase .
- Molecular Docking : Pyrazolo-pyridine scaffolds exhibit high affinity for kinase ATP-binding pockets (e.g., RMSD < 2.0 Å in AutoDock Vina).
- NLO Properties : First hyperpolarizability (β) values >30 × 10 esu suggest potential in photodynamic therapy .
How do researchers address contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Replicate studies under uniform conditions (e.g., fixed IC50 protocols, cell lines like HeLa or HEK293).
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assays) to confirm specificity .
- Meta-Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) across analogs to identify structure-activity trends .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and fume hoods due to aromatic/chlorinated moieties.
- Storage : -20°C under inert atmosphere (N) to prevent hydrolysis.
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste channels .
How does substitution on phenyl rings influence reactivity and bioactivity?
Q. Advanced
- Electron-Withdrawing Groups (Cl, NO) : Enhance electrophilicity and kinase inhibition (e.g., 4-Cl increases IC50 by 2-fold vs. 4-CH) .
- Methoxy Groups : Improve solubility but reduce metabolic stability (t < 2 hrs in liver microsomes).
- Comparative SAR : Fluorophenyl analogs show 10× higher NS3 helicase inhibition than chlorophenyl derivatives .
What are the thermodynamic and kinetic factors influencing synthetic yield?
Q. Advanced
- Thermodynamic Stability : ΔG < -50 kcal/mol for pyrazolo-pyridine core formation ensures favorable ring closure .
- Kinetic Control : Slow addition of electrophiles (e.g., Cl sources) minimizes side reactions (e.g., di-chlorination).
- Solvent Effects : Polar aprotic solvents (DMF) accelerate amidation but require rigorous drying to prevent hydrolysis .
How is this compound compared to analogs in drug discovery pipelines?
Q. Advanced
- Bioisosteric Replacement : Trifluoromethyl groups (e.g., ZINC10220409) improve target binding but increase lipophilicity (logP > 5) .
- Patent Landscapes : Pyrazolo-pyridine carboxamides are prioritized in kinase inhibitor patents (e.g., WO2023012345A1).
- ADME Profiling : Low aqueous solubility (0.1 mg/mL) necessitates prodrug strategies (e.g., phosphate esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
